Ethyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate
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Overview
Description
Ethyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C10H7BrF4O2 and a molecular weight of 315.06 g/mol . It is supplied by various chemical manufacturers for use in a variety of applications .
Molecular Structure Analysis
The molecular structure of Ethyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate consists of a benzoate core with bromo, fluoro, and trifluoromethyl substituents . The exact spatial arrangement of these groups would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
Ethyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate has a predicted boiling point of 298.5±40.0 °C and a predicted density of 1.593±0.06 g/cm3 at 20 °C and 760 Torr .Scientific Research Applications
Organic Synthesis
This compound is used as a substrate in palladium-catalyzed α-arylation of a Refomatsky reagent . This reaction is a key step in the synthesis of various organic compounds, particularly those with complex structures.
Agrochemical Applications
Trifluoromethylpyridines, which can be synthesized using this compound, are a key structural motif in active agrochemical ingredients . They are used in the protection of crops from pests. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Trifluoromethylpyridines and their derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Drug Potency Enhancement
A molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition . This is achieved by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Material Science
The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety make trifluoromethylpyridines valuable in the field of functional materials .
Future Applications
Given the unique properties and versatility of trifluoromethylpyridines, it is expected that many novel applications will be discovered in the future .
Mechanism of Action
Target of Action
The primary targets of Ethyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
Based on its chemical structure, it may undergo electrophilic aromatic substitution reactions . The bromine atom on the benzene ring can be replaced by a nucleophile, potentially altering the compound’s interaction with its targets .
Pharmacokinetics
Its lipophilicity and water solubility, which can impact bioavailability, have been noted .
Result of Action
The molecular and cellular effects of Ethyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate’s action are currently unknown. As research progresses, these effects will become clearer .
Action Environment
The action, efficacy, and stability of Ethyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate can be influenced by various environmental factors. For instance, the fluorine atoms in the compound can significantly impact its chemical reactivity, physico-chemical behavior, and biological activity . Additionally, storage temperature can affect the compound’s stability .
properties
IUPAC Name |
ethyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF4O2/c1-2-17-9(16)7-6(12)4-3-5(8(7)11)10(13,14)15/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBSABMXRUTNLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1Br)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate |
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